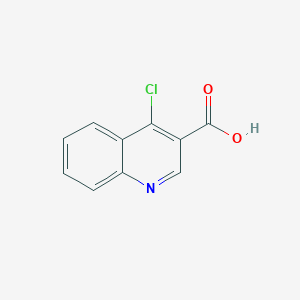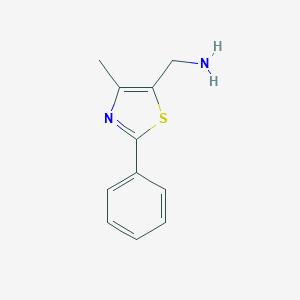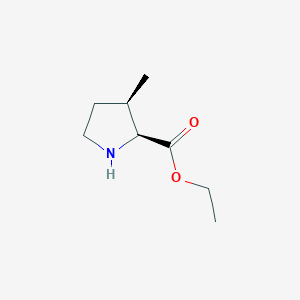
4-Chloroquinoline-3-carboxylic acid
Vue d'ensemble
Description
4-Chloroquinoline-3-carboxylic acid is a derivative of quinoline, a heterocyclic compound that is a vital scaffold for leads in drug discovery . It is an essential segment of both natural and synthetic compounds .
Synthesis Analysis
The synthesis of 4-Chloroquinoline-3-carboxylic acid involves the application of the Vilsmeier–Haack reaction . The chlorine in the fluoroquinoline-3-carbaldehyde is replaced with various nucleophiles. The aldehyde functional group is also converted to carboxylic acid and imine groups using an oxidizing agent and various amines .Molecular Structure Analysis
The structures of the compounds synthesized were characterized by spectroscopic methods . The molecular structure of 4-Chloroquinoline-3-carboxylic acid is similar to that of quinoline, which has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .Chemical Reactions Analysis
The reaction of 2-mercaptoquinoline-3-carbaldehyde with malononitrile and thiophenol yields 2-amino-4-(phenylthio)-4H-thio-pyrano[2,3-b]quinoline-3-carbonitrile . This indicates that 4-Chloroquinoline-3-carboxylic acid can undergo various chemical reactions.Applications De Recherche Scientifique
Drug Design and Medicinal Chemistry
4-Chloroquinoline-3-carboxylic acid: is a valuable scaffold in drug design due to its broad spectrum of bioactivity. It serves as a pharmacophore, which is a part of a molecular structure responsible for a particular biological or pharmacological interaction that it undergoes . This compound is often used as a starting point for the synthesis of more complex bioactive molecules, particularly in the development of antimalarial, antibacterial, and anticancer agents.
Synthesis of Bioactive Derivatives
The compound’s versatility allows for the synthesis of a wide range of derivatives with potential biological and pharmaceutical activities. For instance, it can be used to create quinoline derivatives that have been evaluated as potent inhibitors of alkaline phosphatases, which are enzymes significant in various physiological and pathological processes .
Organic Synthesis
In organic chemistry, 4-Chloroquinoline-3-carboxylic acid can be utilized in various synthetic pathways to construct complex molecules. It can act as an intermediate in the synthesis of heterocyclic compounds, which are crucial in the development of new materials and pharmaceuticals .
Chemical Research
This compound is also instrumental in chemical research, particularly in the study of reaction mechanisms and the development of new synthetic methodologies. Its reactivity can be harnessed to explore novel chemical transformations that can be applied to the synthesis of complex organic molecules .
Industrial Applications
Beyond the laboratory, 4-Chloroquinoline-3-carboxylic acid may find applications in industrial processes. Its derivatives can be used in the manufacture of dyes, agrochemicals, and other industrial chemicals that require complex organic compounds as precursors .
Environmental Studies
In environmental science, researchers can use this compound to study the degradation of quinoline derivatives in the environment and their potential impact on ecosystems. Understanding the environmental fate of such compounds is crucial for assessing their safety and ecological risks .
Mécanisme D'action
Safety and Hazards
Orientations Futures
The future directions for 4-Chloroquinoline-3-carboxylic acid could involve its use in the synthesis of new drugs. Quinoline and its derivatives form an important class of heterocyclic compounds for new drug development . The synthesis of two synthetically versatile 4-quinolone-3-carboxylate building blocks by cyclopropanation-ring expansion of 3-chloroindoles with α-halodiazoacetates was recently reported .
Propriétés
IUPAC Name |
4-chloroquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2/c11-9-6-3-1-2-4-8(6)12-5-7(9)10(13)14/h1-5H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJSCQRDGGJZGJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C=N2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60591525 | |
| Record name | 4-Chloroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60591525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloroquinoline-3-carboxylic acid | |
CAS RN |
179024-66-9 | |
| Record name | 4-Chloroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60591525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are some of the chemical reactions that 4-chloroquinoline-3-carboxylic acid chloride can undergo?
A1: 4-Chloroquinoline-3-carboxylic acid chloride is a highly reactive compound due to the presence of the acid chloride group. Research indicates that it can undergo various chemical transformations. For instance, it can react with alcohols to form esters. One study [] investigated the synthesis and reactions of ethyl esters of chloro-substituted quinoline-3-carboxylic acids, including the 4-chloro derivative. This highlights the versatility of this compound as a building block for more complex molecules.
Q2: Are there any studies on the stability of 4-chloroquinoline-3-carboxylic acid derivatives?
A2: While the provided abstracts don't delve into the stability aspects, it's worth noting that esters, like the ethyl ester of 4-chloroquinoline-3-carboxylic acid mentioned in one of the papers [], can exhibit different stability profiles compared to the parent acid chloride. Further research is needed to comprehensively evaluate the stability of 4-chloroquinoline-3-carboxylic acid and its derivatives under various conditions.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 4-methyl-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-3-carboxylate](/img/structure/B62424.png)
![3-[(1-Benzyl-4-piperidyl)oxy]propanenitrile](/img/structure/B62428.png)






![3-[(6R)-6-[(4-chlorophenyl)sulfonylamino]-2-methyl-5,6,7,8-tetrahydronaphthalen-1-yl]propanoic acid](/img/structure/B62448.png)



